2-(3-Chlorophenyl)-6-nitroquinolin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

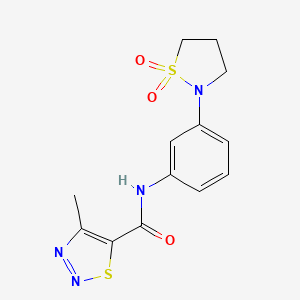

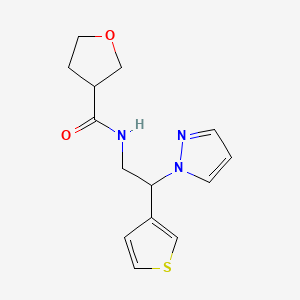

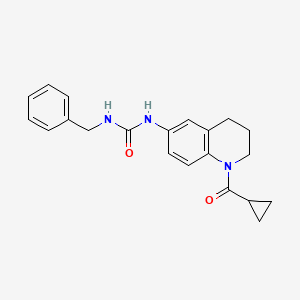

The compound “2-(3-Chlorophenyl)-6-nitroquinolin-4-ol” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a nitro group (-NO2) attached at the 6th position, a hydroxyl group (-OH) at the 4th position, and a chlorophenyl group (a phenyl ring with a chlorine atom) at the 2nd position .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving nitration, chlorination, and perhaps a form of nucleophilic substitution .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline backbone, with the aforementioned functional groups attached at specific positions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The nitro group could be reduced to an amino group, the chlorophenyl group could undergo electrophilic aromatic substitution, and the hydroxyl group could participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a nitro group could make the compound more reactive, while the hydroxyl group could increase its polarity .Wissenschaftliche Forschungsanwendungen

Prodrug Systems for Reductive Activation

A study by Couch et al. (2008) synthesized a range of novel 2-aryl-5-nitroquinolines as potential prodrug systems for bioreductive activation. This research highlights the potential of nitroquinoline derivatives, including those structurally similar to "2-(3-Chlorophenyl)-6-nitroquinolin-4-ol," for use in targeted drug delivery systems. The synthesis process involved vicarious nucleophilic substitution and palladium-catalysed Suzuki coupling to introduce the aryl substituent, demonstrating the compound's versatility in drug design and development Couch et al., 2008.

Anticancer Agents

Chauhan et al. (2015) explored the synthesis and biological evaluation of novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines as anticancer agents. These compounds, including structures related to "this compound," showed promising anticancer activity against human lung and colon cancer cell lines. The study presents a significant step towards the development of new anticancer therapies using nitroquinoline derivatives Chauhan et al., 2015.

Antimicrobial Activity

The antimicrobial properties of nitrofluoroquinolone models, including derivatives of "this compound," were investigated by Al-Hiari et al. (2007). This research aimed at preparing new 8-nitrofluoroquinolone compounds and evaluating their antibacterial properties. The findings indicated that certain derivatives showed good activity against S. aureus, highlighting the potential of these compounds in developing new antimicrobial agents Al-Hiari et al., 2007.

Corrosion Inhibition

A study by Lgaz et al. (2017) on the corrosion inhibition properties of quinoline derivatives, including those similar to "this compound," for mild steel in hydrochloric acid solution revealed that these compounds act as excellent inhibitors. The research demonstrated the efficiency of quinoline derivatives in protecting metals against corrosion, offering insights into their application in industrial processes Lgaz et al., 2017.

Antileishmanial Activity

Petro-Buelvas et al. (2021) synthesized and evaluated styrylquinoline-type compounds for their antileishmanial activity in vitro and in vivo. Compounds related to "this compound" showed promising results against Leishmania species, suggesting their potential as new antileishmanial agents. This research opens avenues for the development of novel treatments for leishmaniasis using quinoline derivatives Petro-Buelvas et al., 2021.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3-chlorophenyl)-6-nitro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O3/c16-10-3-1-2-9(6-10)14-8-15(19)12-7-11(18(20)21)4-5-13(12)17-14/h1-8H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPNSVUWZSLPON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=O)C3=C(N2)C=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2-chlorophenyl)methyl]-8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2743748.png)

![N-(4-{[(8-Hydroxyquinolin-7-YL)(pyridin-2-YL)methyl]amino}phenyl)acetamide](/img/structure/B2743750.png)

![2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2743756.png)

![2,5-difluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2743757.png)

![5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2743760.png)

![6-fluoro-1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2743761.png)